molecular formula C16H14N4O B7498173 N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide

Numéro de catalogue: B7498173
Poids moléculaire: 278.31 g/mol
Clé InChI: NDWDKHCYHBGAQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays an important role in the signaling pathways of B cells and is a promising target for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation. N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the BCR signaling pathway. This results in reduced proliferation and survival of B cells, leading to anti-tumor activity in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is highly selective for BTK and does not inhibit other kinases, reducing the risk of off-target effects. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and a long half-life, making it a suitable candidate for oral administration. However, one limitation of this compound is that it has only been studied in preclinical models and has not yet been tested in clinical trials. Further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for the development of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential direction is the investigation of this compound in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment.

Méthodes De Synthèse

The synthesis of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves a multi-step process starting with the reaction of 4-methyl-1,2,4-triazole with 4-chlorobenzonitrile to form 4-(4-chlorophenyl)-1-(4-methyl-1,2,4-triazol-3-yl)butane-1,3-dione. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-3-nitrobenzamide, which is subsequently reduced to this compound.

Applications De Recherche Scientifique

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B cells. In vivo studies have shown that this compound has potent anti-tumor activity in mouse models of CLL and NHL.

Propriétés

IUPAC Name

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-20-11-17-19-15(20)13-8-5-9-14(10-13)18-16(21)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDKHCYHBGAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.